

# Methyl N-Boc-piperidine-3-carboxylate

## molecular weight and formula

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### Compound of Interest

Compound Name: Methyl N-Boc-piperidine-3-carboxylate

Cat. No.: B120274

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## A Technical Guide to Methyl N-Boc-piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Methyl N-Boc-piperidine-3-carboxylate**, a key intermediate in organic chemistry and pharmaceutical manufacturing. Its versatile structure makes it a valuable building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).<sup>[1][2]</sup>

### Core Molecular Data

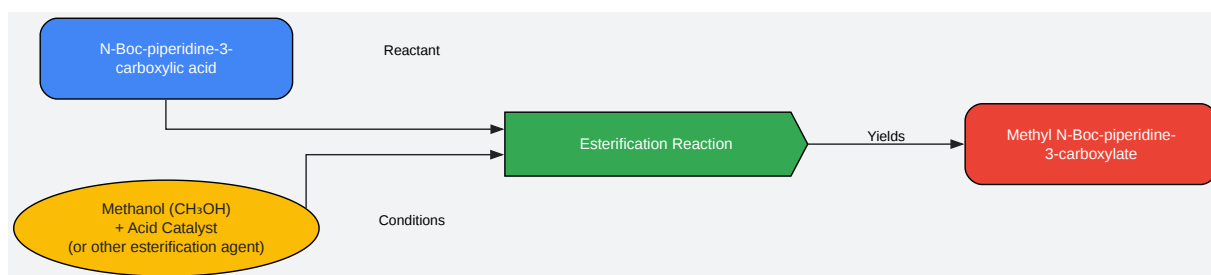
**Methyl N-Boc-piperidine-3-carboxylate**, also known by synonyms such as Methyl 1-Boc-3-piperidinecarboxylate and 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic Acid Methyl Ester, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.<sup>[3][4][5][6]</sup> This Boc group provides stability under various reaction conditions while allowing for straightforward deprotection when necessary.<sup>[1]</sup>

Table 1: Physicochemical Properties of **Methyl N-Boc-piperidine-3-carboxylate**

Property	Value	References
Molecular Formula	C <sub>12</sub> H <sub>21</sub> NO <sub>4</sub>	[1][3][4][6][7]
Molecular Weight	243.30 g/mol	[1][3][5][6][7]
CAS Number	148763-41-1	[1][3][4][5][7]
Appearance	White to light yellow solid/powder	[1][5]
Melting Point	47.0 - 51.0 °C	[1][5]
Predicted Boiling Point	307.4 ± 35.0 °C	[5]
Predicted Density	1.094 ± 0.06 g/cm <sup>3</sup>	[5][6]

## Synthetic Pathway Overview

A primary application of this compound is as a pharmaceutical intermediate, where it serves as a foundational element in developing final drug compounds.[2] The general synthetic workflow involves the esterification of its carboxylic acid precursor, N-Boc-piperidine-3-carboxylic acid.



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General Synthesis Workflow

## Experimental Protocols

A common method for synthesizing **Methyl N-Boc-piperidine-3-carboxylate** is through the esterification of 1-Boc-piperidine-3-carboxylic acid.<sup>[1]</sup> The following protocol is a representative example of this transformation.

#### Protocol: Esterification of 1-Boc-piperidine-3-carboxylic Acid

This protocol details the synthesis of the target compound from its carboxylic acid precursor using trimethylsilyldiazomethane, a common and efficient esterification reagent.<sup>[1]</sup>

#### Materials:

- 1-Boc-piperidine-3-carboxylic acid (CAS: 84358-12-3)
- Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)
- Methanol (MeOH)
- Toluene
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Rotary evaporator
- Standard laboratory glassware and safety equipment

#### Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, suspend 1-Boc-piperidine-3-carboxylic acid in a mixture of methanol and toluene at room temperature.
- **Reagent Addition:** Cool the suspension to 0 °C using an ice bath. To this stirred suspension, add a solution of trimethylsilyldiazomethane dropwise. Gas evolution ( $\text{N}_2$ ) will be observed.

Continue the addition until a faint yellow color persists, indicating a slight excess of the reagent.

- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and continue stirring for approximately 2-3 hours, or until TLC analysis indicates the complete consumption of the starting carboxylic acid.
- **Quenching:** Carefully quench any excess trimethylsilyldiazomethane by adding a few drops of acetic acid until the yellow color disappears.
- **Workup:** Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
- **Purification:** The resulting crude product can be purified via column chromatography on silica gel to yield the pure **Methyl N-Boc-piperidine-3-carboxylate**. The exact eluent system may vary but is typically a mixture of hexane and ethyl acetate.

Note: Trimethylsilyldiazomethane is toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

A similar, alternative procedure involves the use of iodomethane and a base like potassium carbonate in a solvent such as DMF, which is a common method for methyl ester formation.[8]

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